Attenuated Antiproliferative Potency in Cancer Cell Lines Compared to Kaempferol Aglycone
In a direct comparative study, the antiproliferative activity of Kaempferol 3-O-rutinoside 7-O-glucoside (K3R7G) was evaluated against the aglycone kaempferol in multiple cancer cell lines. K3R7G demonstrated a significantly higher IC50 (>100 µM) compared to kaempferol, which consistently showed IC50 values below 100 µM across HepG2 (hepatoma), CT26 (colon cancer), and B16F1 (melanoma) cell lines after 24 hours of treatment [1]. This finding indicates that extensive glycosylation substantially reduces the direct cytotoxic potential of the molecule in vitro.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | Kaempferol (Aglycone): IC50 < 100 µM |
| Quantified Difference | >1-fold difference (Target compound is less potent) |
| Conditions | HepG2, CT26, and B16F1 cell lines; 24-hour treatment |
Why This Matters
This data is critical for researchers investigating cancer chemoprevention versus direct cytotoxic therapy, as it suggests that K3R7G is a poor choice as a direct cytotoxic agent but may serve as a stable prodrug or a scaffold for targeted delivery requiring in vivo deglycosylation.
- [1] Wang, J., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS ONE, 13(5), e0197563. View Source
